1-(4-Iodobutyl)-4-chlorobenzene
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Overview
Description
1-(4-Iodobutyl)-4-chlorobenzene is an organic compound characterized by the presence of an iodine atom attached to a butyl chain and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobutyl)-4-chlorobenzene typically involves the halogenation of butylbenzene derivatives. One common method is the reaction of 4-chlorobutylbenzene with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodobutyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
1-(4-Iodobutyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a labeling reagent for biomolecules.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodobutyl)-4-chlorobenzene involves its interaction with molecular targets through its halogen atoms. The iodine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function and activity. The butyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Bromobutyl)-4-chlorobenzene: Similar structure but with a bromine atom instead of iodine.
1-(4-Iodobutyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Iodobutyl)-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-(4-Iodobutyl)-4-chlorobenzene is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and binding properties. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12ClI |
---|---|
Molecular Weight |
294.56 g/mol |
IUPAC Name |
1-chloro-4-(4-iodobutyl)benzene |
InChI |
InChI=1S/C10H12ClI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2 |
InChI Key |
PMQULTRTFUAAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCI)Cl |
Origin of Product |
United States |
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